REACTION_CXSMILES
|
CN(C)S([N:6]1[CH:10]=[CH:9][N:8]=[C:7]1[CH:11]([C:13]1[CH:18]=[CH:17][C:16]([C:19]2[O:20][CH2:21]C(C)(C)N=2)=[CH:15][CH:14]=1)[OH:12])(=O)=O.[OH-:27].[K+]>C(O)C>[NH:6]1[CH:10]=[CH:9][N:8]=[C:7]1[C:11]([C:13]1[CH:18]=[CH:17][C:16]([C:19]([O:20][CH3:21])=[O:27])=[CH:15][CH:14]=1)=[O:12].[NH:6]1[CH:10]=[CH:9][N:8]=[C:7]1[CH:11]([OH:12])[C:13]1[CH:18]=[CH:17][C:16]([C:19]([O:20][CH3:21])=[O:27])=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
N,N-dimethyl-2-[[4-(4,4-dimethyl-2-oxazolin-2-yl)phenyl]hydroxymethyl]imidazole-1-sulfonamide
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)N1C(=NC=C1)C(O)C1=CC=C(C=C1)C=1OCC(N1)(C)C)C
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Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 hours
|
Duration
|
15 h
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent under reduced pressure, 50 ml of methanol and 5 ml of conc. sulfuric acid
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 hours
|
Duration
|
10 h
|
Type
|
DISTILLATION
|
Details
|
After distilling off methanol under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted
|
Type
|
WASH
|
Details
|
washed successively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluted with dichloromethane/methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC=C1)C(=O)C1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC=C1)C(C1=CC=C(C(=O)OC)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |